molecular formula C13H19NO B13953018 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- CAS No. 53817-43-9

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-

Cat. No.: B13953018
CAS No.: 53817-43-9
M. Wt: 205.30 g/mol
InChI Key: JJFPYZKCNAYLFT-UHFFFAOYSA-N
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Description

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline core.

    Substitution: Substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the quinoline ring.

Scientific Research Applications

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.

    Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.

Mechanism of Action

The mechanism by which 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- exerts its effects involves the inhibition of specific enzymes. These enzymes are crucial for various cellular processes, including DNA synthesis and cell division. By inhibiting these enzymes, the compound can modulate cellular functions and potentially inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-.

    2-Methylquinoline: A similar compound with a methyl group at the 2-position.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.

Uniqueness

1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

53817-43-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol

InChI

InChI=1S/C13H19NO/c1-10-3-5-12-6-4-11(2)14(7-8-15)13(12)9-10/h3,5,9,11,15H,4,6-8H2,1-2H3

InChI Key

JJFPYZKCNAYLFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1CCO)C=C(C=C2)C

Origin of Product

United States

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